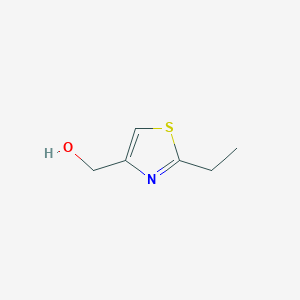

(2-Ethyl-1,3-thiazol-4-yl)methanol

説明

Overview of Thiazole (B1198619) Derivatives in Contemporary Chemical Research

Thiazole derivatives are at the forefront of contemporary chemical research due to their wide-ranging applications. The thiazole nucleus is a fundamental component of many clinically important drugs, including anticancer agents like dasatinib (B193332) and dabrafenib, as well as antimicrobial and anti-inflammatory drugs. nih.govresearchgate.net The presence of the thiazole ring can significantly influence a molecule's physicochemical and pharmacokinetic properties. researchgate.net Researchers are continuously exploring new synthetic methods to create novel thiazole derivatives with enhanced biological activities. nih.govmdpi.com These efforts have led to the discovery of compounds with potential applications as enzyme inhibitors, anticonvulsants, and agents targeting a variety of diseases. nih.govnih.govmdpi.com

Structural Analysis and Nomenclature of (2-Ethyl-1,3-thiazol-4-yl)methanol

The systematic name for this compound is this compound. This nomenclature precisely describes its molecular architecture. The core of the molecule is a 1,3-thiazole ring. An ethyl group (-CH2CH3) is attached at the 2-position of this ring, and a hydroxymethyl group (-CH2OH) is located at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9NOS |

| Molar Mass | 143.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 937663-77-9 |

| Canonical SMILES | CCc1nc(CO)cs1 |

| InChI Key | KRZHQRCFCRJSTJ-UHFFFAOYSA-N |

This data is compiled from multiple sources. fluorochem.co.uk

Contextualization of this compound within the Broader Scope of Thiazole-Containing Molecules

This compound serves as a valuable intermediate in the synthesis of more complex thiazole-containing molecules. The presence of the hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the introduction of other functional groups or the extension of the molecular framework. This versatility makes it a key component in the design and synthesis of novel compounds with potential therapeutic applications. For instance, the structural motif of a substituted thiazole is found in a variety of compounds investigated for their ability to inhibit cancer cell migration and invasion. nih.gov The specific arrangement of the ethyl and hydroxymethyl groups on the thiazole ring of this compound provides a unique scaffold that can be exploited in the development of new chemical entities.

特性

IUPAC Name |

(2-ethyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZHQRCFCRJSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937663-77-9 | |

| Record name | (2-ethyl-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 1,3 Thiazol 4 Yl Methanol

Established Synthetic Pathways for the Thiazole (B1198619) Core

The construction of the (2-Ethyl-1,3-thiazol-4-yl)methanol molecule relies on established principles of heterocyclic chemistry, primarily involving the formation of the 1,3-thiazole ring system and the subsequent or concurrent introduction of the ethyl and hydroxymethyl substituents at the C2 and C4 positions, respectively.

Cyclization Reactions in 1,3-Thiazole Formation

The most prominent and widely utilized method for synthesizing the 1,3-thiazole core is the Hantzsch thiazole synthesis. bepls.comnumberanalytics.comchemhelpasap.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.comresearchgate.net The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.comnih.gov

Other historical methods for thiazole synthesis include the Robinson-Gabriel and Cook-Heilborn syntheses. bepls.com However, the Hantzsch synthesis remains popular due to its simplicity, reliability, and the ability to introduce a variety of substituents onto the thiazole ring in good to excellent yields. bepls.comresearchgate.net The general applicability of the Hantzsch method can sometimes be limited by the availability of starting materials or harsh reaction conditions. researchgate.net

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the halogen in the α-halocarbonyl compound. This S-alkylation step is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, forming a five-membered hydroxythiazoline intermediate. The final step is a dehydration of this intermediate to form the stable, aromatic thiazole ring. chemhelpasap.comnih.gov

Table 1: Key Cyclization Reactions for Thiazole Synthesis

| Synthesis Name | Reactants | General Description |

|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketones and Thioamides/Thioureas | A widely used, high-yielding condensation reaction to form the thiazole ring. numberanalytics.comchemhelpasap.com |

| Cook-Heilbron Synthesis | α-Aminonitriles and Carbon Disulfide | A method useful for synthesizing 5-aminothiazoles. numberanalytics.com |

| Robinson-Gabriel Synthesis | N-Acyl-α-amino ketones | Involves cyclization and dehydration to form the thiazole ring. bepls.com |

Strategies for Introducing the Ethyl Group at the 2-Position

To synthesize this compound, the ethyl group at the 2-position is typically introduced by using the corresponding thioamide in the Hantzsch synthesis. In this case, propanethioamide (thiohydrocrylic amide) would serve as the thioamide component. The ethyl group of the propanethioamide is directly incorporated into the C2 position of the resulting thiazole ring during the cyclization reaction.

The synthesis of the required thioamide can be achieved through various methods, such as the reaction of the corresponding amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Methodologies for Installing the Hydroxymethyl Group at the 4-Position

The hydroxymethyl group (-CH₂OH) at the 4-position can be introduced through several synthetic strategies. A common approach involves using an α-halocarbonyl compound that already contains a protected or precursor form of the hydroxymethyl group. For instance, a derivative of 3-chloro-1-hydroxypropan-2-one could be used.

Alternatively, the hydroxymethyl group can be installed after the formation of the thiazole ring. This can be achieved by:

Reduction of a C4-ester: A 2-ethylthiazole-4-carboxylate can be synthesized first. The ester group at the C4 position can then be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Hydrolysis of a C4-halomethyl group: A 4-(chloromethyl)-2-ethylthiazole intermediate can be synthesized. Subsequent hydrolysis of the chloromethyl group, for example by refluxing with aqueous acid, can yield the desired this compound. chemicalbook.com

Synthesis of this compound Hydrochloride and Related Salts

The synthesis of the hydrochloride salt of this compound, with the CAS number 1609395-65-4, involves treating the parent alcohol with hydrochloric acid. bldpharm.com This acid-base reaction protonates the basic nitrogen atom of the thiazole ring, forming the corresponding thiazolium chloride salt. This process is often used to improve the crystallinity, solubility, and stability of the compound.

A general procedure would involve dissolving the this compound in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

Similarly, other salts can be prepared by reacting the thiazole derivative with the corresponding acid. A modification of the Hantzsch synthesis, reacting N-monosubstituted thioamides with α-halocarbonyl compounds, can directly yield thiazolium salts in excellent yields. tandfonline.com This is particularly valuable for creating thiazolium compounds where the substituent on the nitrogen cannot be introduced by direct alkylation. tandfonline.com

Exploration of Novel and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, and thiazole synthesis is no exception. researchgate.netnih.gov

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry principles are being increasingly applied to the synthesis of thiazoles to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions. researchgate.netnih.gov

Key green strategies that have been explored for thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net

Ultrasound-mediated synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. bepls.comresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a major focus. bepls.comnumberanalytics.com For example, catalyst-free synthesis of thiazole derivatives has been achieved in water. bepls.com

Catalyst-free and solvent-free reactions: Developing synthetic protocols that eliminate the need for catalysts and solvents altogether represents a highly sustainable approach. bepls.com

Multi-component reactions: One-pot reactions where multiple starting materials react to form the final product without isolating intermediates can improve efficiency and reduce waste. bepls.comresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Thiazoles

| Feature | Conventional Methods (e.g., Hantzsch) | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Employs water, ionic liquids, or solvent-free conditions. bepls.comnumberanalytics.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication. researchgate.netresearchgate.net |

| Catalysts | May require harsh catalysts | Use of recyclable, green catalysts or catalyst-free methods. bepls.comresearchgate.net |

| Reaction Time | Often long (hours to days) | Significantly shorter reaction times. bepls.com |

| Waste Generation | Can produce significant waste | Reduced waste through higher efficiency and atom economy. researchgate.net |

The ongoing research in this area aims to develop even more efficient, cost-effective, and environmentally responsible methods for the synthesis of this compound and other valuable thiazole derivatives. nih.gov

Chemo- and Regioselectivity in the Synthesis of this compound

Controlling selectivity is a central challenge in the synthesis of asymmetrically substituted heterocycles like this compound. Both regioselectivity during the ring-forming Hantzsch synthesis and chemoselectivity during the subsequent reduction step must be precisely managed to ensure the formation of the correct isomer and avoid unwanted side reactions.

Regioselectivity in the Hantzsch synthesis determines the final substitution pattern on the thiazole ring. numberanalytics.com The reaction between propanethioamide and an unsymmetrical α-halocarbonyl, such as ethyl 2-chloro-3-oxobutanoate, can theoretically produce two different thiazole isomers. The outcome depends on which nucleophilic atom of the thioamide (sulfur or nitrogen) attacks which electrophilic carbon of the α-halocarbonyl (the carbonyl carbon or the halide-bearing carbon) first. Reaction conditions, particularly pH, can significantly influence this pathway. rsc.org For example, conducting the condensation under acidic conditions has been shown to alter the regiochemical outcome compared to reactions in neutral solvents. rsc.org To circumvent this ambiguity, modern synthetic strategies often employ starting materials that are specifically designed to yield only one regioisomer, or utilize catalytic systems that offer high regiocontrol. chim.itnih.gov

Chemoselectivity is the critical factor in the conversion of the intermediate, ethyl (2-ethyl-1,3-thiazol-4-yl)carboxylate, to the final product. The primary challenge is to reduce the ester group to an alcohol without affecting the stability of the aromatic thiazole ring or any other sensitive functional groups. organic-chemistry.org The choice of reducing agent is therefore crucial. Strong hydrides can lead to over-reduction or cleavage of the heterocyclic ring. The use of milder, more selective reducing systems is preferred. For example, sodium borohydride (B1222165) in combination with a Lewis acid or other additives can selectively reduce esters while leaving the thiazole core intact. researchgate.net Similarly, DIBAL-H is known for its ability to selectively reduce esters to alcohols at low temperatures. rsc.org The conditions for this reduction—including temperature, solvent, and stoichiometry—must be carefully optimized to maximize the yield of this compound and minimize the formation of impurities.

| Selectivity Type | Synthetic Challenge | Control Strategy |

| Regioselectivity | Formation of isomeric thiazoles during Hantzsch condensation from unsymmetrical precursors. numberanalytics.com | - Control of reaction pH (e.g., acidic vs. neutral conditions). rsc.org- Use of pre-functionalized, unambiguous starting materials.- Employment of regioselective catalysts (e.g., Ca(OTf)₂ with specific substrates). nih.govacs.org |

| Chemoselectivity | Reduction of the thiazole ring or other functional groups during the ester-to-alcohol conversion. | - Use of mild and selective reducing agents (e.g., NaBH₄ with additives, DIBAL-H). researchgate.netrsc.org- Precise control of reaction temperature (often low temperatures).- Optimization of solvent and reagent stoichiometry. google.com |

Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges that require rigorous process optimization. appluslaboratories.comnumberanalytics.com Key considerations include managing reaction thermodynamics, ensuring efficient mixing, developing robust purification methods, and maintaining process safety. blazingprojects.comnumberanalytics.com

One of the primary concerns during scale-up is thermal management. Both the Hantzsch thiazole synthesis and the ester reduction can be highly exothermic. Without proper heat dissipation, localized hot spots can lead to side reactions, product degradation, and potential safety hazards. Process optimization involves using jacketed reactors with precise temperature control and carefully managing the rate of reagent addition.

Furthermore, achieving consistent product quality at scale depends on efficient mixing to ensure mass and heat transfer, especially when dealing with heterogeneous catalysts or multi-phase reaction mixtures. researchgate.net Purification methods must also be adapted for large-scale operations. While laboratory-scale purification often relies on chromatography, this is generally not economically viable for bulk production. The development of scalable purification techniques, such as crystallization or distillation, is essential. The use of specialized equipment like Agitated Nutsche Filter Dryers (ANFDs) can streamline the process by combining filtration, washing, and drying into a single unit, improving yield and purity. azom.com

To ensure batch-to-batch consistency and safety, modern chemical manufacturing increasingly relies on Process Analytical Technology (PAT) and Design of Experiments (DoE). acs.orgnumberanalytics.com DoE can be used to systematically explore the effects of multiple variables (temperature, concentration, catalyst loading) to identify optimal reaction conditions. appluslaboratories.comacs.org PAT involves the use of real-time, in-line analytical tools (e.g., FTIR or Raman spectroscopy) to monitor the reaction's progress, ensuring it stays within the defined parameters for safety and quality.

| Scale-Up Challenge | Process Optimization Strategy |

| Thermal Management | - Use of jacketed reactors with advanced cooling systems.- Controlled rate of addition for exothermic reagents.- Dilution with appropriate solvents to manage heat generation. |

| Mixing and Mass Transfer | - Design of reactor and agitator for efficient mixing.- Optimization of stirring speed for heterogeneous or viscous mixtures. |

| Purification and Isolation | - Development of robust crystallization processes instead of chromatography.- Use of integrated systems like Agitated Nutsche Filter Dryers (ANFDs). azom.com |

| Process Control & Consistency | - Implementation of Design of Experiments (DoE) to define the optimal process window. acs.org- Use of Process Analytical Technology (PAT) for real-time monitoring. numberanalytics.com |

| Safety and Environment | - Thorough risk assessment of reagents and reaction conditions.- Development of containment strategies for hazardous materials.- Selection of greener solvents (e.g., PEG-400) and catalytic processes to minimize waste. bepls.com |

Chemical Reactivity and Transformation Studies of 2 Ethyl 1,3 Thiazol 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group attached to the methylene (B1212753) at the 4-position of the thiazole (B1198619) ring is a key site for a variety of chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group of (2-Ethyl-1,3-thiazol-4-yl)methanol can readily undergo esterification and etherification reactions, which are fundamental transformations for creating derivatives with altered physical and chemical properties.

Esterification: In a notable rearrangement reaction, 2,4-dimethylthiazole (B1360104) 3-oxide has been shown to react with acetic anhydride (B1165640) to produce a mixture of 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole. cdnsciencepub.com This transformation highlights a method for introducing an acetoxy group onto the methyl substituent of the thiazole ring, a reaction analogous to esterification.

Etherification: The hydroxyl group can be converted to an ether. For instance, a general method for the nucleophilic C-H etherification of heteroarenes has been developed, which can be applied to thiazole derivatives. nih.gov This reaction typically involves a base, such as potassium tert-butoxide, and an oxidant to facilitate the coupling of the alcohol with the heteroaromatic ring. nih.gov

Oxidation and Reduction Transformations of the Hydroxyl Moiety

The oxidation state of the methanol (B129727) carbon can be altered through oxidation and reduction reactions, leading to the formation of aldehydes, carboxylic acids, or the parent methyl group.

Oxidation: The oxidation of the hydroxyl group in thiazol-2-ylmethanols can lead to the formation of the corresponding ketones. For example, treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures has been shown to yield the corresponding ketone. researchgate.net The presence of oxygen can improve the yield of this transformation, suggesting it plays a role in oxidizing a thiazoline (B8809763) intermediate. researchgate.net While this specific study focused on thiazol-2-ylmethanols, the principle can be extended to the 4-yl isomer.

Reduction: The hydroxyl group can be removed through reduction. A common method for the reduction of a hydroxymethyl group on a heterocyclic ring is through conversion to a halomethyl group followed by reductive dehalogenation. For example, 4-(chloromethyl)-2-isopropylthiazole (B1586742) can be reduced under specific conditions. Similarly, the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been achieved by the reduction of the corresponding ethyl ester using lithium aluminum hydride. chemicalbook.com

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

The chloromethyl group in compounds like 4-(chloromethyl)-2-isopropylthiazole and 4-(chloromethyl)-5-methylthiazole (B130522) is susceptible to substitution by various nucleophiles, including amines, thiols, and alcohols. evitachem.com This reactivity allows for the introduction of a wide range of functional groups at the 4-position of the thiazole ring. evitachem.com

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring exhibits aromatic character and undergoes reactions typical of such systems, as well as reactions unique to its heterocyclic nature.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents. For 2-substituted thiazoles, electrophilic attack preferentially occurs at the C5 position. jneonatalsurg.com The presence of electron-donating groups on the ring can facilitate these reactions. jneonatalsurg.com For example, 2-aminothiazole (B372263) undergoes nitration to form 2-amino-5-nitrothiazole. jneonatalsurg.com

Nucleophilic Attack on the Thiazole Ring

Nucleophilic attack on the thiazole ring is also possible, particularly at the C2 position, which is electron-deficient. jneonatalsurg.com Deprotonation at the C2 position with strong bases can generate a nucleophilic species that can then react with electrophiles. wikipedia.org Additionally, the thiazole ring can participate in nucleophilic substitution reactions, especially when activated by appropriate leaving groups. For instance, the cyano group in 2-ethyl-1,3-thiazole-5-carbonitrile (B13446017) can undergo nucleophilic attack. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions at Thiazole Positions

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to thiazole derivatives to create complex molecules. For thiazoles like this compound, the primary sites for such reactions are the C2 and C5 positions via C-H activation or after conversion to a halide or organometallic reagent.

C5-Position Functionalization: The C5 position is often the most reactive site for electrophilic substitution and metal-catalyzed C-H functionalization in 2-alkyl-4-substituted thiazoles. numberanalytics.comresearchgate.net Palladium-catalyzed direct arylation is a common strategy. For instance, 2-alkylthiazole derivatives readily undergo arylation at the C5 position when treated with aryl halides in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base like KOAc. researchgate.net While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to similar structures like 2-ethyl-4-methylthiazole. researchgate.net

C2-Position Functionalization: The C2-proton of the thiazole ring is also acidic and can be targeted for functionalization. nih.gov Direct C-H arylation at the C2-position can be achieved using a palladium/copper co-catalyst system. researchgate.net Other methods include the conversion of the C2-H bond into a phosphonium (B103445) salt, which can then react with various nucleophiles. acs.org Copper-mediated C-H activation has also been employed for thiolation at the C2 position of thiazoles and benzothiazoles. kaust.edu.sa

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of these cross-coupling reactions. nih.govwikipedia.orgorganic-chemistry.org

| Reaction Type | Position | Catalyst System | Coupling Partner | Base | Reference |

| Direct Arylation | C5 | Pd(OAc)₂ | Aryl Bromide | KOAc | researchgate.net |

| Direct Arylation | C2 | Pd/Cu | Aryl Iodide | TBAF | researchgate.net |

| Suzuki-Miyaura Coupling | C2/C5 | Palladium Complex | Organoboron | Base | numberanalytics.comwikipedia.org |

| Stille Coupling | C2/C5 | Palladium Complex | Organostannane | - | numberanalytics.com |

| C-H Thiolation | C2 | CuI / 2,2′-bipyridine | Thiol | Na₂CO₃ | kaust.edu.sa |

Transformations Involving the 2-Ethyl Side Chain

The 2-ethyl group of this compound is a potential site for various chemical transformations, primarily involving the activation of C-H bonds at the benzylic-like position adjacent to the thiazole ring.

Oxidation: The ethyl side chain can be susceptible to oxidation. For example, the oxidation of alkyl side chains on heterocyclic rings can lead to the formation of carbonyl groups or hydroxyl groups. While direct oxidation of the 2-ethyl group on this specific molecule is not widely reported, similar transformations on related heterocycles suggest its feasibility. The oxidation of 2-aminothiazole moieties is a known reaction pathway in related compounds like certain cephalosporin (B10832234) antibiotics. researchgate.net

Halogenation: Radical halogenation is a common method for functionalizing alkyl side chains on aromatic and heteroaromatic rings. thieme-connect.de Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or under UV light, can be used to introduce a halogen atom at the α-position of the ethyl group. thieme-connect.deresearchgate.net For example, the chlorination of 2-methylthiazole (B1294427) to 2-(chloromethyl)thiazole (B1590920) has been documented. thieme-connect.de This halogenated intermediate can then serve as a precursor for further nucleophilic substitution reactions.

C-H Borylation: Recent advances in catalysis have enabled the direct borylation of C(sp³)–H bonds. Iridium-based catalysts, such as a silica-supported monophosphine-iridium system, have been used for the C-H borylation of alkyl side chains on 1,3-azoles. thieme-connect.com However, studies have shown that for 2-ethylthiazole, C(sp²)–H borylation on the ring can be a competitive and even preferred reaction pathway under certain conditions. thieme-connect.com

| Transformation | Reagent/Catalyst | Product Type | Comments | Reference |

| Oxidation | Oxidizing Agent | Ketone/Alcohol | Feasible based on reactivity of similar heterocycles. | researchgate.net |

| Radical Halogenation | NCS/NBS, Initiator | α-Haloethylthiazole | Provides a handle for further substitution. | thieme-connect.deresearchgate.net |

| C-H Borylation | Iridium Catalyst, Diboron | α-Borylethylthiazole | Ring borylation can be a competing reaction. | thieme-connect.com |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often focus on the pathways of metal-catalyzed cross-coupling and the identification of transient species.

Metal-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki reaction involves a catalytic cycle consisting of three main steps: wikipedia.orgharvard.edu

Oxidative Addition: The low-valent palladium(0) catalyst oxidatively adds to the organohalide (or triflate), forming a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires activation of the organoboron compound by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. harvard.edunih.gov

For direct C-H activation/arylation reactions, the pathway is slightly different. It often involves a Concerted Metalation-Deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base, or the formation of a palladacycle intermediate. nih.govle.ac.uk

Side-Chain Transformations: The mechanism for radical halogenation of the 2-ethyl side chain follows a standard free-radical chain reaction involving initiation, propagation, and termination steps. The relative stability of the α-radical adjacent to the thiazole ring facilitates this reaction. thieme-connect.de

The direct observation or trapping of reaction intermediates provides strong evidence for proposed mechanisms.

Palladacycle Intermediates: In some palladium-catalyzed C-H functionalization reactions, palladacycle intermediates, where the palladium atom is incorporated into a ring with the substrate, have been identified. For example, in the Suzuki coupling of hindered 2-arylbenzothiazoles, a palladacyclic intermediate involving the thiazole nitrogen has been proposed and even independently synthesized, providing direct evidence for its role in the catalytic cycle. nih.gov

Radical Intermediates: In reactions involving radical pathways, such as the decomposition of thiazole-2-carbonyl peroxide, the formation of 2-thiazolyl radicals has been inferred from the product distribution in various aromatic solvents. cdnsciencepub.com Similarly, the halogenation of the ethyl side chain proceeds through an α-thiazolyl-ethyl radical intermediate. thieme-connect.de

Other Intermediates: In other transformations, different types of intermediates are proposed. For the reaction of 2-(trimethylsilyl)thiazole (B1297445) with aldehydes, the formation of spirodioxolane intermediates has been suggested as evidence for a 2-ylide mechanism. acs.org For copper-mediated C-H thiolation, computational studies suggest that a copper-thiolate complex, [(L)Cu(SR)], is the initial reactive intermediate. kaust.edu.sa

| Reaction Type | Proposed Intermediate(s) | Method of Investigation | Reference |

| Suzuki Coupling | Pd(II)-organohalide complex, Palladacycle | Mechanistic studies, Independent synthesis | nih.govwikipedia.org |

| Direct C-H Arylation | Palladacycle, Wheland-type intermediates | Computational studies, Kinetic analysis | researchgate.netnih.gov |

| Radical Halogenation | α-Thiazolyl-ethyl radical | Product analysis, Known radical mechanisms | thieme-connect.de |

| C-H Thiolation | Copper-thiolate complex | Computational and experimental studies | kaust.edu.sa |

| Silyl-Thiazole Reactions | Spirodioxolane, 2-Ylide | Theoretical and experimental studies | acs.org |

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 1,3 Thiazol 4 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Ethyl-1,3-thiazol-4-yl)methanol, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

While a dedicated spectrum for this compound is not widely published, the expected chemical shifts can be accurately predicted based on the extensive literature on similarly substituted thiazole (B1198619) derivatives. mdpi.comresearchgate.net The electron-withdrawing nature of the thiazole ring and the influence of the ethyl and hydroxymethyl substituents are key determinants of the spectral features.

Proton (¹H) NMR: The proton spectrum is expected to show distinct signals for the ethyl group, the hydroxymethyl group, and the lone proton on the thiazole ring. The ethyl group should present as a quartet for the methylene (B1212753) protons (CH₂) coupled to the methyl protons (CH₃), which in turn would appear as a triplet. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, though coupling to the hydroxyl proton may be observed under specific conditions. The thiazole ring proton at the 5-position would appear as a singlet in the aromatic region.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, six distinct carbon signals are anticipated. The carbons of the thiazole ring typically resonate at the lower field (higher ppm) end of the spectrum. In analogous structures, thiazole ring carbons appear at shifts such as 160.02, 148.75, and 107.78 ppm. mdpi.com The carbons of the ethyl and hydroxymethyl groups will appear at the higher field (lower ppm) end.

The predicted NMR data are summarized in the interactive tables below.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Ethyl) | ~2.9 | Quartet (q) | 2H |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H |

| C5-H (Thiazole) | ~7.1 | Singlet (s) | 1H |

| -CH₂- (Hydroxymethyl) | ~4.7 | Singlet (s) | 2H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Thiazole) | ~168 |

| C4 (Thiazole) | ~150 |

| C5 (Thiazole) | ~115 |

| -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | ~14 |

To unequivocally confirm the assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the ethyl and hydroxymethyl groups to their corresponding carbon signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. Expected key correlations would include the C5-H proton to the C2 and C4 carbons of the thiazole ring, and the methylene protons of the ethyl group to the C2 carbon, confirming the position of the ethyl substituent. Similarly, the methylene protons of the hydroxymethyl group would show a correlation to the C4 carbon of the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be characterized by several key absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.

Multiple bands in the 3000-2850 cm⁻¹ region due to the aliphatic C-H stretching of the ethyl and hydroxymethyl groups.

A C-H stretching vibration for the thiazole ring proton is expected around 3100 cm⁻¹. scialert.net

Vibrations associated with the thiazole ring, including C=N and C=C stretching, typically appear in the 1600-1450 cm⁻¹ region. researchgate.netscialert.net

The C-S stretching vibration of the thiazole ring is a characteristic band often observed at lower wavenumbers, typically in the 850-700 cm⁻¹ range. scialert.netresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiazole ring.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3400-3200 (broad) |

| Alkyl (C-H) | C-H Stretch | 3000-2850 |

| Thiazole (C-H) | C-H Stretch | ~3100 |

| Thiazole Ring | C=N, C=C Stretch | 1600-1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₉NOS), the calculated monoisotopic mass is 143.04 g/mol .

Under electron ionization (EI), the molecule is expected to generate a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve characteristic losses:

Loss of an ethyl radical (•CH₂CH₃): Resulting in a fragment at m/z = 114.

Loss of a methyl radical (•CH₃): Leading to a fragment at m/z = 128 (the [M-15]⁺ ion).

Cleavage of the C-S bonds in the thiazole ring: A common fragmentation pathway for thiazoles.

Loss of the hydroxymethyl group (•CH₂OH): Producing a fragment at m/z = 112.

The relative abundance of these fragments helps to piece together the molecular structure.

X-ray Crystallography of Crystalline Forms and Derivatives of this compound

X-ray crystallography provides the most definitive structural information for compounds that can be obtained in a crystalline form, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related thiazole derivatives provides significant insight. mdpi.comnih.gov

Crystal structures of similar thiazole-containing molecules show that the five-membered thiazole ring is essentially planar. nih.gov For this compound, it is expected that the crystal packing would be significantly influenced by hydrogen bonding. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. nih.gov These interactions would likely link molecules into extended networks, such as chains or dimers, which dictate the final crystal lattice.

Computational and Theoretical Chemistry Studies on 2 Ethyl 1,3 Thiazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in a molecule. These calculations provide a theoretical framework for predicting molecular properties and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For (2-Ethyl-1,3-thiazol-4-yl)methanol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its optimized ground-state geometry. researchgate.netbohrium.com These calculations yield crucial information such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic environment.

Furthermore, DFT can be used to calculate various electronic properties. The distribution of electron density can be analyzed through population analysis methods like Mulliken charge analysis. This provides insights into the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also key parameters obtained from DFT calculations. The HOMO-LUMO energy gap is a descriptor of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Predicted Value |

| Total Energy | (Typical value in Hartrees) |

| HOMO Energy | (Typical value in eV) |

| LUMO Energy | (Typical value in eV) |

| HOMO-LUMO Gap | (Typical value in eV) |

| Dipole Moment | (Typical value in Debye) |

Table 2: Predicted Optimized Geometry of this compound (Selected Parameters)

| Parameter | Bond Length (Å) / Angle (°) |

| C2-N3 Bond Length | ~1.37 |

| N3-C4 Bond Length | ~1.38 |

| C4-C5 Bond Length | ~1.36 |

| C5-S1 Bond Length | ~1.72 |

| S1-C2 Bond Length | ~1.73 |

| C2-C(ethyl) Bond Length | ~1.51 |

| C4-C(methanol) Bond Length | ~1.50 |

| C(methanol)-O Bond Length | ~1.43 |

| S1-C2-N3 Angle | ~115° |

| C2-N3-C4 Angle | ~110° |

| N3-C4-C5 Angle | ~116° |

| C4-C5-S1 Angle | ~111° |

| C5-S1-C2 Angle | ~88° |

Note: The values in these tables are representative and would require specific calculations for precise determination.

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied to study this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can provide a more rigorous treatment of electron correlation, leading to highly accurate energy and property predictions. nih.gov These calculations can be used to corroborate the results from DFT and to investigate excited states and transition states with greater confidence. For instance, ab initio calculations can provide precise values for the molecule's total energy, ionization potential, and electron affinity, which are fundamental to understanding its reactivity.

Conformational Analysis and Potential Energy Surface Exploration

The presence of flexible single bonds in the ethyl and methanol (B129727) substituents of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to generate a potential energy surface (PES).

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be particularly valuable.

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of the molecule. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can help in the assignment of experimental NMR signals, especially for complex molecules.

Vibrational frequencies can also be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, specific peaks can be assigned to the stretching and bending vibrations of functional groups, such as the O-H stretch of the methanol group, the C=N stretch of the thiazole (B1198619) ring, and the various C-H vibrations.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C2 | - | (Typical value) |

| C4 | - | (Typical value) |

| C5 | (Typical value) | (Typical value) |

| Ethyl-CH₂ | (Typical value) | (Typical value) |

| Ethyl-CH₃ | (Typical value) | (Typical value) |

| Methanol-CH₂ | (Typical value) | (Typical value) |

| Methanol-OH | (Typical value) | - |

Note: These are hypothetical values and would need to be calculated specifically for the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior (if relevant)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in a solvent is crucial for many of its potential applications. Molecular dynamics (MD) simulations can be used to study the molecule's behavior in a condensed phase, such as in water or an organic solvent. nih.gov

In an MD simulation, the classical equations of motion are solved for a system containing the solute molecule and a large number of solvent molecules. This allows for the exploration of the conformational landscape of the molecule in solution and the analysis of its interactions with the surrounding solvent molecules. For this compound, MD simulations could reveal how the solvent affects its conformational preferences and whether intramolecular hydrogen bonding is maintained in a protic solvent. Furthermore, the simulations can provide information on the solvation structure, such as the radial distribution functions of solvent molecules around specific atoms of the solute.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound likely involves the formation of the thiazole ring, a common reaction in heterocyclic chemistry. In silico modeling can be used to study the reaction pathway, identify the transition states, and calculate the activation energies for each step. mdpi.com

This type of analysis can provide valuable insights into the factors that control the reaction's feasibility and selectivity. By understanding the reaction mechanism at a molecular level, it may be possible to optimize reaction conditions to improve the yield and purity of the desired product. For example, DFT calculations can be used to model the Hantzsch thiazole synthesis, a common method for preparing thiazoles, to understand the role of reactants and catalysts in the formation of the thiazole ring.

Role of 2 Ethyl 1,3 Thiazol 4 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Thiazole-Containing Architectures

(2-Ethyl-1,3-thiazol-4-yl)methanol serves as a crucial starting point for the construction of more elaborate molecules that retain the 2-ethyl-1,3-thiazole core. This core is significant in medicinal chemistry, and the ability to build upon it from a readily available precursor is highly advantageous. The compound itself is typically prepared via the reduction of a corresponding ester, such as 2-ethyl-1,3-thiazole-4-carboxylate, using a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride.

Once obtained, the primary utility of this compound as a precursor is to introduce the C4-methanolic carbon as a reactive handle. This allows chemists to connect the thiazole (B1198619) moiety to other molecular fragments through various linkage chemistries. For instance, in the synthesis of potential kinase inhibitors or other complex therapeutic agents, this building block can be used to form key ether or ester bonds, tethering the thiazole unit to larger pharmacophoric scaffolds. A notable example involves the use of a closely related analogue, (2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol, in a Mitsunobu reaction to forge an ether linkage with a substituted phenol, leading to the creation of a complex piperidinyl-pyridine derivative designed as a potential trypanocidal agent. dundee.ac.uk This reaction highlights how the hydroxymethyl group is pivotal for coupling the thiazole ring to other complex systems.

Derivatization for the Development of New Chemical Entities

The chemical versatility of this compound is most evident in the array of derivatives that can be generated from its hydroxymethyl group. These derivatizations are key to developing new chemical entities with tailored properties. The principal transformations involve oxidation of the alcohol and its conversion into a more reactive functional group for substitution reactions.

Activation of the Hydroxyl Group: A common strategy to facilitate further synthesis is to convert the primary alcohol into a good leaving group. This is often achieved by reacting this compound with sulfonyl chlorides. For example, treatment with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA) yields the corresponding mesylate. google.com This mesylate derivative is highly susceptible to nucleophilic attack, enabling the straightforward introduction of various substituents at the C4-methyl position.

| Reactant | Reagents | Product | Purpose |

|---|---|---|---|

| This compound | Methanesulfonyl Chloride, Base (e.g., Et3N) | (2-Ethyl-1,3-thiazol-4-yl)methyl methanesulfonate | Creates an excellent leaving group for SN2 reactions. google.com |

| Dess-Martin Periodinane or TEMPO/NaOCl | 2-Ethyl-1,3-thiazole-4-carbaldehyde | Forms a versatile aldehyde for C-C bond formation. |

Oxidation to the Aldehyde: The primary alcohol can be selectively oxidized to form 2-Ethyl-1,3-thiazole-4-carbaldehyde. This transformation can be accomplished using a variety of modern oxidation reagents, such as Dess-Martin periodinane (DMP) or through catalytic methods like TEMPO-mediated oxidation, which are known for their mild conditions and high selectivity for primary alcohols. farmaciajournal.com The resulting aldehyde is a cornerstone intermediate for a host of subsequent reactions, including reductive aminations, Wittig reactions, and various condensation reactions.

Applications in Multistep Organic Synthesis

The derivatives of this compound are instrumental in multistep synthetic sequences aimed at producing complex target molecules. The strategic placement of the functional group on the thiazole ring allows for its incorporation into larger structures in a planned and controlled manner.

The aldehyde derivative, 2-Ethyl-1,3-thiazole-4-carbaldehyde, is particularly useful. It can undergo condensation reactions with activated methylene (B1212753) compounds to construct new carbon-carbon bonds. A prominent example is the Claisen-Schmidt condensation, where the thiazole aldehyde reacts with an acetophenone (B1666503) in the presence of a base to form a thiazole-containing chalcone. farmaciajournal.com These chalcones are themselves important scaffolds in medicinal chemistry, recognized for a wide range of biological activities.

| Derivative | Reaction Type | Subsequent Product Class | Significance |

|---|---|---|---|

| (2-Ethyl-1,3-thiazol-4-yl)methyl methanesulfonate | Nucleophilic Substitution | Complex Ethers, Amines, Azides | Connects thiazole to other fragments for drug discovery. dundee.ac.ukgoogle.com |

| 2-Ethyl-1,3-thiazole-4-carbaldehyde | Claisen-Schmidt Condensation | Thiazolyl-Chalcones | Creates larger, conjugated systems with known biological potential. farmaciajournal.com |

| 2-Ethyl-1,3-thiazole-4-carbaldehyde | Reductive Amination | Substituted Thiazolyl-Ethylamines | Builds side chains containing secondary or tertiary amines. |

Furthermore, the activated alcohol derivatives, such as the mesylate or tosylate, are routinely employed in the synthesis of potential pharmaceuticals. In these routes, the thiazole moiety often serves as a key recognition element for a biological target. The activated C4-methyl group allows for the attachment of this thiazole "head" to the rest of the drug molecule. For instance, a synthetic route for a vitiligo treatment involves reacting 2-(2-(4-chlorophenyl)thiazol-4-yl)ethan-1-ol with methanesulfonyl chloride, followed by displacement with an azide (B81097) and subsequent reduction and acylation to furnish the final complex amide product. google.com This demonstrates a clear, multi-step pathway where the thiazolyl methanol (B129727) core is sequentially elaborated into a final drug candidate.

Development of Analytical Methodologies for 2 Ethyl 1,3 Thiazol 4 Yl Methanol

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of (2-Ethyl-1,3-thiazol-4-yl)methanol and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar compounds like this compound. The development of a stability-indicating HPLC method is essential to separate the main compound from any degradation products or process-related impurities. researchgate.netijrpc.com

A typical HPLC method for this compound would involve a C18 stationary phase, which is effective for retaining and separating a variety of organic molecules. researchgate.netacs.org The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A common mobile phase for thiazole (B1198619) derivatives consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netacs.org The pH of the aqueous portion of the mobile phase can be adjusted to control the ionization state of the analyte and improve chromatographic performance. For instance, a mobile phase of methanol and water in a 70:30 (v/v) ratio has been successfully used for the analysis of other thiazole derivatives. researchgate.netijrpc.com

Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. Thiazole-containing compounds often have strong UV absorbance in the range of 230-280 nm. researchgate.netmdpi.com

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Retention Time | ~ 4.5 min |

Table 2: Representative Data from HPLC Analysis

| Component | Retention Time (min) | Peak Area | % Area |

| Impurity A | 2.8 | 1500 | 0.05 |

| Impurity B | 3.5 | 2500 | 0.08 |

| This compound | 4.5 | 2,985,000 | 99.85 |

| Impurity C | 6.2 | 6000 | 0.02 |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for determining the purity of this compound and for quantifying any residual volatile organic impurities from the manufacturing process. ijpsonline.comomicsonline.orgscirp.org Headspace GC is a common technique for the analysis of residual solvents in pharmaceutical substances. scirp.org

For the direct analysis of the compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often employed. The sample is typically dissolved in a suitable organic solvent before injection. The temperature program of the GC oven is optimized to ensure the separation of the main peak from any volatile impurities. A flame ionization detector (FID) is commonly used for its robustness and wide linear range. For identification of unknown impurities, a mass spectrometer (MS) detector can be coupled with the GC. omicsonline.org

Table 3: Example GC Method Parameters

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Table 4: Hypothetical GC Purity Analysis Results

| Component | Retention Time (min) | Peak Area | % Area |

| Residual Solvent (e.g., Toluene) | 5.1 | 1200 | 0.04 |

| Volatile Impurity 1 | 9.3 | 2100 | 0.07 |

| This compound | 12.8 | 2,994,000 | 99.88 |

| Volatile Impurity 2 | 14.5 | 300 | 0.01 |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk form or in solution. This technique relies on the principle that the compound absorbs light in the UV-Visible region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

To perform a spectrophotometric assay, the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, such as methanol or ethanol, is first determined. researchgate.netekb.eg A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. Thiazole derivatives typically exhibit π-π* and n-π* electronic transitions, leading to characteristic absorption bands. ekb.eg

Table 5: Illustrative Data for Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 245 nm) |

| 2 | 0.105 |

| 4 | 0.210 |

| 6 | 0.315 |

| 8 | 0.420 |

| 10 | 0.525 |

The linearity of the method is established by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.

Titrimetric and Potentiometric Assays (if applicable)

While chromatographic and spectrophotometric methods are more common for the analysis of organic compounds like this compound, titrimetric and potentiometric methods can be applicable under certain conditions.

Titrimetric analysis could potentially be employed if the compound possesses acidic or basic functional groups that can be neutralized in a titration reaction. The thiazole ring itself has basic nitrogen atoms, which might allow for an acid-base titration in a non-aqueous medium. For example, titration with a strong acid like perchloric acid in a solvent such as acetic acid could be a viable method. researchgate.net The endpoint of the titration can be detected using a visual indicator or by potentiometric monitoring.

Potentiometric titration involves monitoring the change in the potential of an ion-selective electrode as a titrant is added. This technique could be adapted to quantify this compound if a suitable ion-selective electrode that responds to one of the ions in the thiazole structure or a complex thereof can be developed. acgpubs.org Potentiometric methods can offer high precision and are suitable for automated analyses.

However, the specificity of titrimetric and potentiometric methods can be lower than that of chromatographic techniques, as they may be susceptible to interference from other acidic or basic impurities present in the sample.

Future Research Perspectives and Unexplored Avenues for 2 Ethyl 1,3 Thiazol 4 Yl Methanol Research

Discovery of Novel Reactivity Patterns

The thiazole (B1198619) ring is a versatile scaffold, yet the full reactive potential of (2-Ethyl-1,3-thiazol-4-yl)methanol remains largely untapped. Future studies could focus on elucidating novel reactivity patterns. The C-H bonds on the thiazole ring and the ethyl group present opportunities for direct functionalization, a highly sought-after strategy in modern organic synthesis for its atom economy.

Research into selective C-H activation at the C5 position of the thiazole ring could lead to new carbon-carbon and carbon-heteroatom bond formations, providing access to a diverse range of analogues that are currently difficult to synthesize. Furthermore, exploring the reactivity of the ethyl group at the C2 position, which is electronically influenced by the thiazole core, could uncover unique transformations. Investigations into metal-catalyzed cross-coupling reactions involving the thiazole ring could also be expanded. While thiazoles are known to participate in such reactions, the specific substitution pattern of this compound may lead to unexpected reactivity or selectivity, opening doors to new synthetic methodologies.

Integration into Flow Chemistry Synthesis

The synthesis of heterocyclic compounds, including thiazoles, is increasingly benefiting from the adoption of flow chemistry. researchgate.netuc.ptmdpi.comresearchgate.net This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Future research should aim to develop a continuous flow process for the synthesis of this compound.

A multi-step flow synthesis could be designed, starting from simple, readily available precursors. uc.ptmdpi.com For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, is well-suited for adaptation to a flow reactor. mdpi.com Subsequent functional group manipulations, such as the reduction of a corresponding ester to the methanol (B129727) group, could also be integrated into the continuous process. The use of immobilized reagents and catalysts within the flow system would simplify purification, potentially allowing for the direct output of a high-purity product. Such a process would not only be more efficient and safer but could also facilitate the rapid production of analogues for screening purposes. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize both batch and flow syntheses of this compound, the use of advanced spectroscopic probes for in situ reaction monitoring is a crucial area for future research. Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy, as well as process analytical technology (PAT), can provide real-time data on reaction kinetics, intermediate formation, and product yield. researchgate.net

By inserting a probe directly into the reaction vessel or flow reactor, chemists can track the concentration of reactants and products as the reaction progresses. researchgate.netacs.org This allows for precise determination of the reaction endpoint, identification of potential side reactions, and rapid optimization of parameters like temperature, pressure, and residence time. researchgate.net For the synthesis of this compound, in situ monitoring could be used to fine-tune the cyclization step or the reduction of the carboxylic acid ester, ensuring high conversion and minimizing impurity formation. This approach leads to more robust and reproducible synthetic protocols.

Theoretical Exploration of Novel Analogues and Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. Future research should leverage theoretical methods, such as Density Functional Theory (DFT), to explore novel analogues and derivatives of this compound. researchgate.netbiomedpharmajournal.org

Theoretical calculations can be used to predict the electronic structure, stability, and reactivity of hypothetical derivatives. For example, by modeling different substituents on the thiazole ring or modifications to the ethyl and methanol side chains, researchers can identify candidates with desirable properties, such as enhanced biological activity or novel material characteristics. researchgate.net Molecular docking studies can be employed to predict the binding affinity of new analogues to specific biological targets, helping to prioritize which compounds to synthesize. biomedpharmajournal.org This in silico approach can significantly accelerate the discovery process by focusing laboratory resources on the most promising candidates, saving time and reducing waste.

Q & A

Q. What are the standard synthetic routes for (2-Ethyl-1,3-thiazol-4-yl)methanol?

The synthesis typically involves Hantzsch thiazole synthesis or condensation reactions starting with ethyl derivatives. For example, analogous compounds are synthesized by refluxing ethyl esters (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) with hydrazine hydrate in methanol, yielding intermediates like acetohydrazides . Key steps include:

- Solvent selection : Methanol is commonly used for its polarity and boiling point (60–65°C), facilitating controlled reflux .

- Reaction time : 2–3 hours under reflux to ensure complete conversion .

- Purification : Cold n-hexane washes and air-drying yield purified solids (e.g., 90% yield in similar syntheses) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- Spectroscopy :

Q. What chemical reactions are feasible for this compound?

The compound undergoes:

- Oxidation : The methanol group converts to aldehyde or carboxylic acid derivatives using oxidizing agents like KMnO₄ .

- Reduction : Catalytic hydrogenation reduces the thiazole ring or ethyl substituents .

- Substitution : Electrophilic aromatic substitution on the thiazole ring (e.g., halogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

- Temperature control : Higher temperatures (70–80°C) accelerate reaction kinetics but risk side products .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst screening : Bases like triethylamine improve acyl chloride coupling efficiency (e.g., 85–95% yields in analogous syntheses) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Contradictions arise from polymorphism or solvent effects . Mitigation strategies include:

Q. What computational methods are effective for modeling interactions with biological targets?

Advanced methods include:

- Molecular docking : Predicts binding affinity to enzymes (e.g., tyrosinase or urease) by simulating ligand-protein interactions .

- Molecular Dynamics (MD) : Analyzes stability of ligand-receptor complexes over time .

- QSAR studies : Correlates substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR strategies involve:

- Substituent variation : Replacing the ethyl group with bulkier alkyl chains (e.g., propyl) to modulate lipophilicity and membrane permeability .

- Functional group addition : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .

- Biological testing : Comparative assays (e.g., IC₅₀ values for enzyme inhibition) quantify activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。